molecular formula C6H6F6O3 B12084869 2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate

2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate

Cat. No.: B12084869
M. Wt: 240.10 g/mol
InChI Key: DCJNEQBBLMAAMI-UHFFFAOYSA-N
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Description

2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound with the molecular formula C6H6F6O3. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol in the presence of various bases . The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the starting materials and reaction conditions are optimized for large-scale production . The process ensures high purity and consistency of the final product, which is essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate undergoes several types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases for substitution reactions and oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions can produce carbonyl-containing compounds.

Scientific Research Applications

2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate exerts its effects involves its interaction with molecular targets and pathways. The fluorinated groups in the compound enhance its stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate stands out due to its specific combination of fluorinated groups, which provide unique chemical properties such as high stability and reactivity. These properties make it particularly valuable in applications requiring high-performance materials and chemicals .

Properties

Molecular Formula

C6H6F6O3

Molecular Weight

240.10 g/mol

IUPAC Name

2,2-difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate

InChI

InChI=1S/C6H6F6O3/c7-3(8)1-14-5(13)15-2-6(11,12)4(9)10/h3-4H,1-2H2

InChI Key

DCJNEQBBLMAAMI-UHFFFAOYSA-N

Canonical SMILES

C(C(F)F)OC(=O)OCC(C(F)F)(F)F

Origin of Product

United States

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